6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one
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Overview
Description
6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrazines This compound is characterized by a fused ring structure consisting of a pyrrolo and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves the construction of the hexahydropyrrolo[1,2-A]pyrazine core. One common method includes the intramolecular cyclization of unsaturated amino esters or reductive cyclization of amino keto esters . The reaction conditions often involve the use of alkylating agents like methyl bromoacetate, followed by Dieckmann cyclization and acidic demethoxycarbonylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-A]pyrazine-1,4-dione, hexahydro: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-A]pyrazine derivatives: Known for their anticancer activities.
Uniqueness
6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one stands out due to its unique fused ring structure, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
CAS No. |
21550-80-1 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H14N2O/c1-6-2-3-7-8(11)9-4-5-10(6)7/h6-7H,2-5H2,1H3,(H,9,11) |
InChI Key |
CGZPESVFSPSYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2N1CCNC2=O |
Origin of Product |
United States |
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